依非韦伦杂质 I

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of Efavirenz and its impurities involves complex chemical reactions. A notable impurity, (2S)-(2-Amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol (AMCOL), arises during the synthesis of Efavirenz. AMCOL has genotoxic potential due to its aminoaryl derivative. A method developed for trace level quantitative determination of AMCOL involves liquid chromatography–tandem mass spectrometry (LC–MS/MS), offering sensitivity at <2.5 ppm for impurity assessment in drug substance and products (Jaishetty et al., 2015).

Molecular Structure Analysis

The molecular structure of Efavirenz and its impurities has been characterized through various analytical techniques. X-ray diffraction analysis revealed that Efavirenz and its monohydrate form have a crane bird-like molecular conformation, emphasizing the role of self-complementary amide groups in crystal packing and highlighting potential insights into the drug's formulation behavior (Ravikumar & Sridhar, 2009).

Chemical Reactions and Properties

Efavirenz impurities undergo various chemical reactions, including hydrolysis, which results in different degradation products with distinct UV absorbance properties. These products are important for chromatographic purity analysis of Efavirenz in both drug substances and tablets (Ribeiro et al., 2007).

Physical Properties Analysis

Physical and chemical characterization techniques, such as dynamic light scattering, transmission electron microscopy, and dissolution studies, have been applied to study the solubility and bioavailability of Efavirenz and its formulations. These studies highlight the challenges and strategies in improving Efavirenz's physical properties for better therapeutic outcomes (Chiappetta et al., 2010).

Chemical Properties Analysis

The chemical properties of Efavirenz and its impurities have been extensively analyzed through spectroscopic and computational methods. Investigations into the solute-solvent interactions of Efavirenz have employed UV-visible spectrophotometry, (1)H NMR spectroscopy, and time-dependent density functional theory (TD-DFT) calculations. These studies provide insights into the drug's solubility issues and potential strategies for formulation improvement (Jordaan, Singh, & Martincigh, 2016).

科学研究应用

痕量定量和方法开发

- 依非韦伦中遗传毒性杂质的痕量定量:开发了一种使用 LC-MS/MS 定量测定依非韦伦中遗传毒性杂质 AMCOL 痕量的方法。该方法对于风险评估和确保杂质水平低于毒理学关注阈值至关重要 (Jaishetty et al., 2015).

- 用于超痕量分析的新型 LC-MS/MS 方法:建立了一种灵敏且特异的方法来分析三种遗传毒性依非韦伦杂质,增强了在极低水平监测这些杂质的能力 (Vadlamani & Ravindhranath, 2020).

- 用于依非韦伦中 N-亚硝胺的 RP-HPLC 技术:开发了一种反相 HPLC 方法来检测依非韦伦中的遗传毒性 N-亚硝胺杂质,提供了一种更灵敏且经济的方法 (Sravanthi et al., 2022).

- 用于杂质分析的反相液相色谱:开发了一种稳定性指示方法来测定依非韦伦的工艺相关杂质和降解产物,这对于确保药物稳定性和安全性至关重要 (Gadapayale et al., 2015).

杂质表征和药代动力学研究

- 依非韦伦浓度的药理遗传学关联:研究影响患者依非韦伦血浆浓度和临床反应的遗传因素,为个性化医疗策略做出贡献 (Sarfo et al., 2014).

- 依非韦伦相互作用的伏安研究:使用电化学方法研究依非韦伦与 DNA 之间的相互作用,深入了解药物的分子相互作用 (DOĞAN-TOPAL et al., 2009).

- HIV 感染患者的药代动力学和作用:评估依非韦伦的药代动力学及其在患者中的变异性,以了解其临床疗效和潜在副作用 (Csajka et al., 2003).

杂质提取和分析技术

- 用于依非韦伦提取的分子印迹聚合物:开发了一种用于从水中选择性固相萃取依非韦伦的聚合物,这对于环境监测和分析非常重要 (Mtolo et al., 2019).

安全和危害

When handling Efavirenz impurity I, it is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

属性

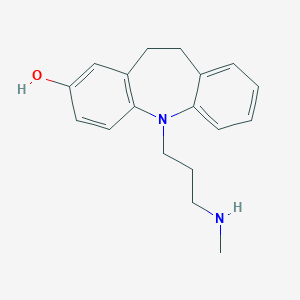

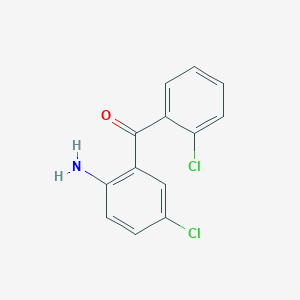

IUPAC Name |

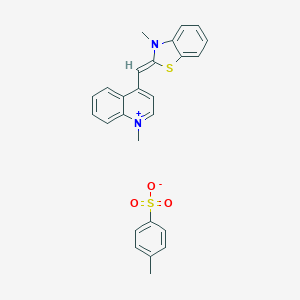

(4S)-6-chloro-4-(2-cyclopropylethynyl)-2-(4-methoxyphenyl)-4-(trifluoromethyl)-1,2-dihydro-3,1-benzoxazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17ClF3NO2/c1-27-16-7-4-14(5-8-16)19-26-18-9-6-15(22)12-17(18)20(28-19,21(23,24)25)11-10-13-2-3-13/h4-9,12-13,19,26H,2-3H2,1H3/t19?,20-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTEUZELNJWOZOI-ANYOKISRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2NC3=C(C=C(C=C3)Cl)C(O2)(C#CC4CC4)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C2NC3=C(C=C(C=C3)Cl)[C@@](O2)(C#CC4CC4)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClF3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Efavirenz impurity I | |

CAS RN |

209414-26-6 |

Source

|

| Record name | SG-275 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209414266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SG-275 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S40TCL042S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。